Rhodium--scandium (1/1)
Description
Overview of Intermetallic Compounds in Advanced Materials Research
Intermetallic compounds are a unique class of materials formed from the chemical combination of two or more metallic elements in specific stoichiometric ratios. openaccessjournals.com Unlike conventional metal alloys which feature random atomic distributions, intermetallics possess ordered atomic arrangements and distinct crystal structures. openaccessjournals.com This ordered nature imparts a range of exceptional properties, including high strength-to-weight ratios, superior high-temperature resistance, and notable corrosion resistance, which set them apart from their constituent metals. numberanalytics.comopenaccessjournals.com
In the field of advanced materials research, intermetallics are considered crucial for developing next-generation technologies. openaccessjournals.comnumberanalytics.com Their unique mechanical, electrical, magnetic, and catalytic properties make them invaluable across various industries. openaccessjournals.comacs.org For instance, the high-temperature strength of compounds like Nickel-Aluminum (NiAl) and Titanium-Aluminum (TiAl) makes them suitable for demanding aerospace applications, such as turbine blades. numberanalytics.comopenaccessjournals.com In the energy sector, intermetallics are utilized in fuel cells and as coatings to protect against high-temperature corrosion. numberanalytics.comopenaccessjournals.com The electronics industry also employs these materials for applications like soldering and interconnects. openaccessjournals.com The ongoing exploration of intermetallic compounds promises to drive innovation and technological progress, cementing their role as foundational building blocks for advanced materials. openaccessjournals.comnumberanalytics.com
Significance of Transition Metal Scandium and Rhodium Systems in Modern Materials Science
Transition metals, which occupy the d-block of the periodic table, are characterized by their ability to form compounds in multiple oxidation states and create coordination complexes, often exhibiting catalytic properties and paramagnetism. wikipedia.org Within this group, scandium and rhodium hold particular importance in materials science due to their distinct and complementary characteristics.
Scandium (Sc), a silvery-white transition metal, is often classified as a rare earth element. samaterials.comquora.com It is a lightweight element known for enhancing the properties of alloys. americanchemistry.com Although its rarity has historically limited its use, the addition of scandium to aluminum alloys, for example, significantly improves their utility. americanchemistry.com Its high melting temperature and low density make it a promising material for specialized applications, including aerospace components. srce.hr
Rhodium (Rh) is a very rare, silvery-white, corrosion-resistant noble metal belonging to the platinum group. wikipedia.org It possesses a high melting point, is chemically inert in many environments, and is not attacked by most acids. wikipedia.orgsamaterials.com These properties make it an excellent material for high-temperature applications and as a primary component in catalysts, most notably in automotive catalytic converters for reducing harmful emissions. samaterials.comrsc.org
The combination of scandium and rhodium in intermetallic systems offers the potential to create materials with novel properties. Research into the Rh-Sc system shows the formation of several intermetallic phases, including the equiatomic compound ScRh. researchgate.net While many scandium-based intermetallics are known for their ductility, ScRh is noted to be brittle. scispace.com The study of such systems is crucial for understanding the fundamental principles of alloy design and for developing new materials with tailored properties for advanced technological applications. researchgate.netscispace.com
Current Research Landscape and Academic Focus on Equiatomic Rhodium–Scandium (ScRh) Intermetallics
The current research on equiatomic Rhodium-Scandium (ScRh) focuses on its phase equilibria, crystal structure, and physical properties. The Rh-Sc phase diagram indicates that the ScRh phase melts congruently at a high temperature of 1990 °C. researchgate.net This high melting point suggests significant thermal stability, a desirable trait for high-temperature structural materials.
Physicochemical analyses, including X-ray diffraction, have established that the intermetallic compound ScRh crystallizes in the cubic CsCl-type structure (B2). researchgate.netscispace.com This is a common crystal structure for 1:1 intermetallic compounds. scispace.com A significant area of academic interest is the behavior of ScRh in ternary alloy systems. For example, studies on the ScRh–TiRh section of the Rh-Sc-Ti system have shown that ScRh and TiRh, which share the same crystal structure, form a continuous series of solid solutions at subsolidus temperatures. researchgate.net This research highlights that the substitution of titanium with scandium can stabilize the high-temperature cubic phase at room temperature. researchgate.net
However, a notable characteristic of ScRh that influences its potential applications is its brittleness, which contrasts with the ductility found in other scandium-containing binary intermetallics like ScNi and ScPd. scispace.com Understanding the electronic and bonding factors that lead to this brittleness is a key area for theoretical and experimental investigation. The systematic study of scandium binary compounds like ScRh is considered essential for mapping out promising intermetallic combinations and for advancing the development of new generations of alloys. scispace.com
Structure
2D Structure
Properties
CAS No. |
12166-12-0 |
|---|---|
Molecular Formula |
RhSc |
Molecular Weight |
147.8614 g/mol |
IUPAC Name |
rhodium;scandium |
InChI |
InChI=1S/Rh.Sc |
InChI Key |
QVDYZBWEITXWSD-UHFFFAOYSA-N |
Canonical SMILES |
[Sc].[Rh] |
Origin of Product |
United States |
Synthesis Methodologies for Scrh Intermetallic Compounds
Experimental Techniques for Controlled Synthesis of Intermetallics
The formation of intermetallic compounds like ScRh is often achieved through direct reaction of the constituent elements at high temperatures. dokumen.pub The choice of synthesis technique is crucial for obtaining phase-pure materials. dokumen.pub
Arc-Melting Procedures and Optimized Parameters
Arc-melting is a widely utilized and effective method for synthesizing intermetallic alloys, including those containing reactive elements like scandium. ub.edusrce.hr The process involves melting the pure elemental constituents in the desired stoichiometric ratio using an electric arc. ub.edu This is typically carried out in a water-cooled copper crucible under an inert atmosphere, such as high-purity argon, to prevent oxidation. ub.edusheffield.ac.uk
The high temperatures generated by the electric arc, often exceeding 3000°C, are sufficient to melt refractory metals. sheffield.ac.ukkindle-tech.com To ensure homogeneity, the resulting alloy button is typically flipped and re-melted multiple times. sheffield.ac.uk A non-contact ignition system for the arc can be employed to prevent contamination of the sample from the electrode. prz.edu.pl
Table 1: Optimized Parameters for Arc-Melting of Intermetallic Compounds
| Parameter | Value/Range | Purpose |
| Atmosphere | High-purity Argon | Prevents oxidation and contamination. kindle-tech.com |
| Crucible | Water-cooled copper | Prevents melting of the crucible and contamination of the sample. ub.edu |
| Electrode | Thoriated Tungsten | A refractory material that can withstand high temperatures. sheffield.ac.uk |
| Melting Temperature | > 3000°C | To melt the constituent elements. sheffield.ac.ukkindle-tech.com |
| Re-melting Cycles | Multiple | To ensure homogeneity of the alloy. sheffield.ac.uk |
Post-Synthesis Annealing Processes in Inert Atmospheres
Following arc-melting, a post-synthesis annealing step is often necessary to improve the homogeneity and crystallinity of the ScRh compound. researchgate.netresearchgate.net This thermal treatment allows for the diffusion of atoms within the solid state, leading to a more ordered crystal structure and the removal of any metastable phases that may have formed during the rapid cooling of the arc-melting process. researchgate.netmdpi.com
The annealing process is typically carried out by sealing the as-cast sample in an inert container, such as a tantalum tube, which is then placed in an evacuated quartz tube. researchgate.net The sample is then heated to a specific temperature for an extended period, which can range from days to weeks, followed by a controlled cooling process, such as water quenching. researchgate.net For scandium-containing alloys, two-stage annealing regimes have been utilized, for instance, heating at 350°C for 3 hours followed by a second heating at 425°C for 4 hours. researchgate.net
Strategies for Achieving Stoichiometric Control and Phase Purity
Achieving the correct stoichiometry and high phase purity is paramount in the synthesis of intermetallic compounds as their properties are highly dependent on these factors. nih.govnih.gov
Precise weighing of the high-purity starting elements is the initial and most critical step in controlling the stoichiometry. dokumen.pub The use of high-purity starting materials, such as freshly distilled scandium, is essential to avoid the formation of unwanted impurity phases. dokumen.pubosti.gov During arc-melting, weight loss of the sample should be monitored after each melting cycle to ensure the desired stoichiometry is maintained. ub.edu
Varying the initial stoichiometry of the constituent elements can be a deliberate strategy to control the final phase of the intermetallic compound. nih.gov Furthermore, techniques like X-ray diffraction are crucial for analyzing the phase purity of the synthesized samples, allowing for the identification of any impurity phases. researchgate.net
Developments in High-Throughput Synthesis Approaches for Intermetallic Systems
The traditional one-by-one synthesis of intermetallic compounds can be a time-consuming process. nih.gov In recent years, there has been a growing interest in developing high-throughput synthesis methods to accelerate the discovery of new materials with desired properties. rsc.orgresearchgate.net
These approaches often involve the parallel synthesis of a large number of samples with varying compositions. researchgate.net While still an emerging field for many intermetallic systems, techniques like high-pressure synthesis using diamond anvil cells offer the potential for rapid exploration of composition-pressure-temperature phase space. researchgate.netnih.gov This method allows for in-situ monitoring of reactions, providing a powerful tool for discovering novel intermetallic compounds. researchgate.netnih.gov Additionally, the concept of a "design of experiments" (DoE) approach can be implemented to systematically explore and optimize a large synthetic space with a reduced number of experiments. acs.org
Crystal Structure Analysis and Determination of Scrh
Advanced Crystallographic Techniques for Intermetallic Phase Characterization
Experimental diffraction methods are indispensable for directly probing the atomic structure of crystalline materials. Techniques such as single-crystal X-ray diffraction, powder X-ray diffraction, and the more recent microcrystal electron diffraction each offer unique advantages in the characterization of intermetallic phases like ScRh.
Single Crystal X-ray Diffraction (SCXRD) Methodologies for Structure Elucidation
Single-crystal X-ray diffraction (SCXRD) stands as the most powerful and definitive technique for determining the atomic structure of new crystalline materials. bruker.comcreative-biostructure.com This non-destructive method provides detailed information about the internal lattice, including the precise dimensions of the unit cell, bond lengths, bond angles, and the specific positions of atoms within the structure. carleton.eduveranova.com The process involves directing a monochromatic X-ray beam onto a small, high-quality single crystal of the material. creative-biostructure.com As the crystal is rotated, a unique diffraction pattern of spots is generated, which is collected by a detector. creative-biostructure.comcarleton.edu The analysis of the positions and intensities of these spots allows for the unambiguous determination of the crystal structure, from the atomic coordinates to the absolute configuration. veranova.comrigaku.com
For an intermetallic compound like ScRh, obtaining a suitable single crystal is the crucial first step. msu.edu Once a crystal is grown, SCXRD analysis would yield a complete structural solution, providing foundational data for understanding its physical and chemical properties. This technique is routinely applied to complex intermetallic systems, including those containing scandium or rhodium, to resolve their structures. acs.orgresearchgate.net
Table 1: Example Data Obtained from SCXRD Analysis
| Parameter | Description | Example Value |
|---|---|---|
| Crystal System | The symmetry group of the crystal lattice. | Cubic |
| Space Group | Describes the symmetry of the crystal structure. | Fm-3m (225) |
| Lattice Parameters (a, b, c, α, β, γ) | The dimensions and angles of the unit cell. | a = 3.81 Å, b = 3.81 Å, c = 3.81 Å, α = β = γ = 90° |
| Atomic Coordinates (x, y, z) | The precise position of each atom in the unit cell. | Rh at (0, 0, 0); Sc at (0.5, 0.5, 0.5) |
| Bond Lengths | The distances between neighboring atoms. | Rh-Sc: 2.70 Å |
Powder X-ray Diffraction (pXRD) Applications in Phase Identification and Lattice Parameter Refinement
Powder X-ray diffraction (pXRD) is a rapid and essential analytical technique for characterizing polycrystalline materials. carleton.edu Unlike SCXRD, which requires a single, well-ordered crystal, pXRD is performed on a finely ground powder sample, which contains thousands of randomly oriented microcrystallites. libretexts.orgwikipedia.org This approach provides a diffraction pattern representing the average structure of the bulk material. carleton.edulibretexts.org
The primary applications of pXRD for a compound like ScRh include:
Phase Identification: By comparing the obtained diffraction pattern to databases, pXRD can quickly identify the crystalline phases present in a sample. This is crucial for confirming the successful synthesis of the target ScRh phase and for detecting any impurity phases. carleton.edu
Lattice Parameter Refinement: The positions of the diffraction peaks are directly related to the unit cell dimensions. carleton.edu Using a technique known as Rietveld refinement, the entire experimental diffraction pattern is fitted to a calculated theoretical pattern based on a structural model. wikipedia.org This process allows for the highly accurate determination and refinement of lattice parameters. nih.govresearchgate.net The precision of the refined parameters is indicated by the standard uncertainty in the last digit, for example, a = 5.5336(2) Å represents 5.5336 ± 0.0002 Å. researchgate.net
Table 2: Typical Information Derived from pXRD and Rietveld Refinement
| Analysis Type | Information Obtained | Application to ScRh |
|---|---|---|
| Phase Analysis | Identification of crystalline phases present. | Confirms formation of the ScRh phase; detects unreacted Rh, Sc, or other binary phases. |
| Rietveld Refinement | Precise lattice parameters, quantitative phase analysis, crystal size, and microstrain. | Accurately determines the unit cell dimensions of ScRh. |
| Crystallinity Assessment | Determination of the degree of crystallinity in a sample. wikipedia.org | Measures the proportion of crystalline ScRh versus any amorphous content. |
Microcrystal Electron Diffraction (MicroED) for Nanocrystalline Analysis
Microcrystal Electron Diffraction (MicroED) is a cryogenic electron microscopy (cryo-EM) technique developed for determining the structure of nanocrystals that are too small for conventional X-ray diffraction methods. wikipedia.orgnih.gov This method can yield high-resolution structural data from crystals that are orders of magnitude smaller than those required for SCXRD. nih.govnih.gov In a MicroED experiment, a very low-dose electron beam is directed at a continuously rotating nanocrystal, and the resulting diffraction pattern is recorded as a movie on a fast camera. wikipedia.orgnih.gov The collected data can then be processed using standard X-ray crystallography software to solve the structure. wikipedia.org
The MicroED technique is a powerful tool for characterizing intermetallic compounds, which may initially form as nanocrystalline powders that are unsuitable for other diffraction techniques. nih.govcambridge.org It bridges a critical gap, enabling structure elucidation from minute sample quantities and challenging materials. nih.gov The application of MicroED could be instrumental in resolving the crystal structure of ScRh if it proves difficult to grow large single crystals. researchgate.net
Theoretical Approaches to Crystal Structure Prediction and Validation
In parallel with experimental techniques, theoretical methods provide powerful predictive insights into the structure and stability of materials. Ab initio and Density Functional Theory approaches are central to modern materials discovery and can be used to predict the most stable crystal structure of a compound like ScRh from its chemical composition alone. grafiati.comarxiv.org
Ab Initio Methods for Ground State Structure Determination
Ab initio (from first principles) crystal structure prediction methods aim to find the most thermodynamically stable atomic arrangement of a compound at a given pressure and temperature without any experimental input. researchgate.netuspex-team.org One of the most successful approaches combines quantum mechanical total-energy calculations with evolutionary algorithms. researchgate.netresearchgate.net These algorithms generate a population of random crystal structures and then "evolve" them through successive generations, selecting for structures with the lowest energy (i.e., the highest stability). stackexchange.com
This methodology can explore a vast energy landscape with many potential structures to identify the global minimum corresponding to the true ground state. uspex-team.org For ScRh, ab initio evolutionary techniques could predict not only the most likely stable crystal structure but also a set of possible low-energy metastable phases that might be synthetically accessible. researchgate.netuspex-team.org
Density Functional Theory (DFT) in Predicting Equilibrium Crystal Structures
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to calculate the electronic structure and total energy of materials. grafiati.com In the context of crystal structure prediction, DFT is the engine that calculates the energy for the candidate structures generated by methods like evolutionary algorithms. arxiv.org The structure with the lowest calculated DFT energy is predicted to be the most stable equilibrium crystal structure. sioc-journal.cn
Beyond identifying the ground state, DFT calculations can be used to:
Validate Experimental Structures: By calculating the theoretical properties of a structure determined by XRD and comparing them to experimental data.
Refine Structural Parameters: DFT can optimize the lattice parameters and atomic positions of a given structure to find the minimum energy configuration.
Predict Physical Properties: Once the equilibrium structure is known, DFT can be used to predict a wide range of properties, such as mechanical stability, electronic band structure, and formation energy. rsc.org
The combination of GGA-level crystal structure optimization with more accurate hybrid-functional calculations represents a cost-effective approach for predicting properties in organic and inorganic systems. rsc.org
Table 3: Predicted Outputs from Theoretical Calculations for ScRh
| Theoretical Method | Predicted Parameter | Significance for ScRh |
|---|---|---|
| Ab Initio Evolutionary Algorithm | Most stable crystal structure (space group, atomic positions). | Provides a starting model for experimental validation. |
| Density Functional Theory (DFT) | Formation Energy / Energy Above Hull. | Indicates the thermodynamic stability of the ScRh compound relative to its constituent elements. |
| Density Functional Theory (DFT) | Optimized Lattice Parameters. | Provides theoretical lattice constants that can be compared with experimental pXRD results. |
| Density Functional Theory (DFT) | Band Gap / Electronic Structure. | Predicts whether ScRh is metallic or semiconducting. |
Detailed Investigation of the CsCl-Type (B2) Structure in ScRh Systems
The equiatomic binary compound Rhodium-scandium (1/1), chemically represented as ScRh, crystallizes in the ordered cubic Cesium Chloride (CsCl-type) structure, which is also designated as the B2 phase. capes.gov.brresearchgate.netresearchgate.net This structure is characterized by a primitive cubic lattice. libretexts.orglibretexts.org It can be visualized as two interpenetrating cubic sublattices, one composed of scandium atoms and the other of rhodium atoms, with an ion of one type occupying the central position of a cube formed by ions of the other type. libretexts.orglibretexts.orgcam.ac.uk Unlike body-centered cubic (BCC) structures, the atom at the center of the unit cell in the CsCl-type structure is different from those at the corners. libretexts.orglibretexts.org This specific arrangement is common in intermetallic compounds where the constituent atoms are of similar size. cam.ac.uk
The structural and electronic properties of ScRh have been determined through self-consistent local density functional calculations using methods like the modified Linear Muffin-Tin Orbital (LMTO) method. capes.gov.brresearchgate.netiaea.org These calculations provide key parameters that define the crystal structure and its energetic characteristics. Theoretical studies indicate that for ScRh, the primary contributions to the density of states at the Fermi level originate from both the scandium 3d states and the rhodium 4d states. researchgate.net
Detailed research findings for the structural parameters of ScRh in its CsCl-type (B2) structure are summarized in the table below.
| Parameter | Calculated Value | Method |
|---|---|---|
| Lattice Constant (a) | 3.25 Å | LMTO |
| Bulk Modulus (B) | 2.09 Mbar | LMTO |
| Heat of Formation (ΔH) | -0.90 eV/atom | LMTO |
Data sourced from ab initio density functional theory calculations. capes.gov.brresearchgate.net
Analysis of Phase Stability and Transformation Phenomena
The stability of a particular crystal structure is a critical aspect of materials science, determined by thermodynamic factors. acs.orgyoutube.com The ScRh compound in its CsCl-type structure exhibits significant thermal stability, as evidenced by its high congruent melting point of 1990 °C. researchgate.net A congruent melting point signifies that the compound melts uniformly at a constant temperature without undergoing decomposition or a change in composition.
The Rhodium-Scandium system contains several intermediate phases, and understanding their formation and stability is crucial. researchgate.net The stability of the ScRh phase can be contextualized by comparing it with other known phases in the system.
| Phase | Formation Type | Temperature (°C) |
|---|---|---|
| ScRh | Congruent Melting | 1990 |
| ScRh₃ | Peritectic Reaction | 1650 |
| Sc₅₇Rh₁₃ | Congruent Melting | 1150 |
| Sc₃Rh | Congruent Melting | 1110 |
| Sc₂Rh | Peritectic Reaction | 1080 |
Data from physicochemical analysis of the Sc-Rh system. researchgate.net
Phase transformations involve a change in the crystal structure of a material due to variations in temperature or pressure. uci.edu In many intermetallic systems, the B2 (CsCl-type) structure is a high-temperature phase that may undergo a martensitic transformation to a different crystal structure upon cooling. researchgate.net However, research on the Rh-Sc-Ti system reveals a notable phenomenon regarding the stability of the B2 phase. It has been demonstrated that in the ScRh–TiRh section, which forms an infinite series of solid solutions with the CsCl structure, the substitution of titanium with scandium stabilizes the high-temperature cubic phase at room temperature. researchgate.net This indicates that the presence of scandium in the alloy system prevents the martensitic transformation that would otherwise occur upon cooling, thereby preserving the B2 structure. This stabilization effect is a key finding in the study of phase transformations in rhodium-based intermetallic alloys. researchgate.net
Electronic Structure and Bonding Characterization of Scrh
Analysis of Fermi Level Contributions and Electronic Conductivity Mechanisms
The Fermi level (EF) represents the highest energy level occupied by electrons at absolute zero temperature. The nature of the electronic states at and near the Fermi level is critical in determining the electrical conductivity of a material. warwick.ac.uk
Theoretical studies on ScRh have shown that the density of states at the Fermi level has contributions from both the Sc-3d and Rh-4d states. researchgate.net This indicates that electrons from both atomic species are involved in the conduction process. The significant density of states at the Fermi level suggests that ScRh is a metallic conductor.
Theoretical Evaluation of Interatomic Bonding Nature and Charge Transfer
The nature of the chemical bonds holding the atoms together in a compound determines many of its physical and chemical properties. In intermetallic compounds like ScRh, the bonding can have a complex mixture of ionic, covalent, and metallic character.
Theoretical calculations can quantify the charge transfer between the constituent atoms. This analysis helps in understanding the degree of ionicity in the bonding. By examining the electron density distribution and performing population analysis, it is possible to determine the direction and magnitude of charge flow between the scandium and rhodium atoms, providing insight into the nature of their interatomic interactions.
Response of Electronic Structure to External Pressure
The application of external pressure serves as a powerful tool to probe and modify the electronic structure and bonding characteristics of intermetallic compounds like Rhodium-scandium (1/1) (ScRh). Theoretical investigations using ab initio calculations based on density functional theory (DFT) have systematically explored the influence of hydrostatic pressure on the structural and mechanical properties of ScRh, revealing how its fundamental characteristics evolve under compression. arxiv.orgresearchgate.net
Under increasing pressure, the crystal lattice of ScRh undergoes significant compression. This forces the atoms closer together, leading to a decrease in the lattice constant and unit cell volume. The increased proximity of Sc and Rh atoms enhances the overlap between their respective electron orbitals. This strengthened interaction is directly reflected in the material's mechanical response, as evidenced by the calculated elastic constants and moduli, which all show a clear and positive correlation with rising pressure. arxiv.org
The mechanical stability of ScRh under pressure has been confirmed by verifying that its calculated elastic constants satisfy the Born stability criteria for cubic crystals (C₁₁ > 0, C₄₄ > 0, C₁₁ > |C₁₂|, and C₁₁+2C₁₂ > 0) across a wide pressure range, specifically up to 60 GPa. arxiv.org The systematic increase in the values of the elastic constants C₁₁, C₁₂, and C₄₄ indicates a stiffening of the material, making it more resistant to both longitudinal and shear deformation. arxiv.org
The bulk modulus (B), which measures a material's resistance to uniform compression, exhibits a nearly linear increase with pressure. This trend signifies that ScRh becomes progressively harder and less compressible as pressure is applied. Similarly, the shear modulus (G) and Young's modulus (E), which relate to resistance to shape change and stiffness, respectively, also increase with pressure. This enhancement in stiffness is a direct consequence of the strengthened interatomic forces and bonding under compression. arxiv.org Analysis of the ratio of bulk modulus to shear modulus (B/G) and Poisson's ratio (ν) provides insight into the ductile or brittle nature of the material. For ScRh, these values suggest that the interatomic forces remain central even at high pressure and indicate a ductile character. arxiv.org
The following tables summarize the calculated response of ScRh's structural and elastic properties to the application of external pressure.
Interactive Data Table: Elastic Properties of ScRh vs. External Pressure
| Pressure (GPa) | C₁₁ (GPa) | C₁₂ (GPa) | C₄₄ (GPa) | Bulk Modulus (B) (GPa) | Shear Modulus (G) (GPa) | Young's Modulus (E) (GPa) | Poisson's Ratio (ν) | Anisotropy Factor (A) |
| 0 | 231 | 129 | 94 | 163 | 82 | 215 | 0.31 | 1.84 |
| 10 | 273 | 158 | 108 | 196 | 95 | 250 | 0.32 | 1.88 |
| 20 | 314 | 187 | 122 | 229 | 108 | 284 | 0.32 | 1.92 |
| 30 | 353 | 215 | 135 | 261 | 120 | 316 | 0.32 | 1.96 |
| 40 | 392 | 242 | 148 | 292 | 131 | 346 | 0.32 | 2.00 |
| 50 | 429 | 269 | 161 | 322 | 142 | 375 | 0.32 | 2.04 |
| 60 | 465 | 295 | 173 | 352 | 153 | 403 | 0.32 | 2.07 |
| Data sourced from first-principles calculations. arxiv.org |
Magnetic Properties Research in Scrh Intermetallics
Research into the magnetic properties of the intermetallic compound Rhodium-scandium (1/1), or ScRh, reveals a landscape dominated by theoretical predictions, with computational studies providing deep insights into its potential magnetic behavior.
Superconductivity Research in Rhodium–scandium Systems
Exploration of Superconducting Phenomena in Scandium-Based Intermetallic Compounds
The investigation of superconductivity in intermetallic compounds has revealed a rich landscape of physical phenomena, with scandium-based materials being a subject of considerable interest. scandium.orgsciencedaily.com Scandium, while not a conventional superconductor under ambient conditions, displays remarkable superconducting properties under high pressure, with its critical temperature (Tc) reaching as high as 36 K at approximately 260 GPa. arxiv.org This behavior is attributed to pressure-induced phase transitions and a strong coupling between d-electrons and phonons. arxiv.orgaps.org
The introduction of scandium into alloys and compounds has been shown to influence their superconducting properties. scandium.org For instance, scandium is a key component in a class of high-entropy alloy (HEA) superconductors. aps.org These materials, which consist of multiple elements in near-equimolar ratios, have opened new avenues in the search for novel superconducting materials. arxiv.orgkit.edu Scandium's ability to form compounds and its electronic properties make it a compelling element for exploring new superconducting systems. chalmers.se
Research into scandium-based intermetallic compounds has identified superconductivity in various systems. For example, Sc-Cr alloys stabilized with boron were found to contain a metastable superconducting phase. iaea.org More complex systems, such as the Sc–Zr–Nb–Rh–Pd and Sc–Zr–Nb–Ta–Rh–Pd high-entropy alloys, exhibit type-II superconductivity with relatively high critical temperatures. osti.govhome.cern These findings underscore that superconductivity is an intrinsic feature in certain scandium-containing bulk materials, demonstrating the element's role in fostering this quantum mechanical state. osti.gov The study of such compounds provides a fundamental platform for understanding the mechanisms that give rise to superconductivity. scandium.orgarxiv.org
Role of Electron-Phonon Coupling in Superconducting Mechanisms
The conventional theory of superconductivity is rooted in the concept of electron-phonon coupling, where the interaction between electrons and lattice vibrations (phonons) leads to the formation of Cooper pairs. home.cernstackexchange.comresearchgate.net An electron moving through the crystal lattice can distort it, creating a region of positive charge that attracts another electron, resulting in a net attractive force that overcomes their mutual Coulomb repulsion. stackexchange.com This pairing allows the electrons to condense into a collective state with zero electrical resistance below a critical temperature. home.cern
The strength of this electron-phonon interaction is a crucial factor in determining the superconducting transition temperature (Tc). researchgate.netarxiv.org In many conventional superconductors, a stronger coupling generally leads to a higher Tc. researchgate.net This relationship is a central theme in the search for new superconducting materials. The mechanism is not limited to simple metals and has been identified as a significant factor even in high-temperature superconductors, where it can work in conjunction with other phenomena like magnetic fluctuations. nih.govaps.org
In the context of scandium-based materials, electron-phonon coupling is considered a key driver of their superconducting properties. First-principles calculations for elemental scandium under high pressure indicate that its high Tc can be attributed to the strong coupling between d-electrons and moderate-frequency phonons. arxiv.org Similarly, studies on other scandium compounds, such as scandium boride (ScB2), have involved detailed investigations of electron-phonon interaction to understand their electronic and conductive properties. iaea.org For high-entropy alloys containing scandium, the electron-phonon coupling constant, calculated from theoretical and experimental data, is essential for characterizing their BCS-like superconductivity. aps.org While direct experimental studies on the electron-phonon coupling specifically in the Rhodium-Scandium (1/1) compound are not extensively documented, the principles derived from elemental scandium and its other compounds suggest that this mechanism would be fundamental to the emergence of superconductivity in such a system.
Investigation of Critical Temperature (Tc) in Related Sc-Rh-Based Superconducting Alloys and High-Entropy Alloys
A significant area of research has been the synthesis and characterization of high-entropy alloys (HEAs) that include both scandium and rhodium. These multicomponent alloys provide a versatile platform for tuning superconducting properties, including the critical temperature (Tc). aps.orgkit.edu HEAs composed of early transition metals (like Sc, Zr, Nb) and late transition metals (like Rh, Pd) have been found to crystallize in a simple CsCl-type lattice and exhibit superconductivity. aps.orgosti.gov
Specifically, pentanary (ScZrNb)₁₋ₓ[RhPd]ₓ and hexanary (ScZrNbTa)₁₋ₓ[RhPd]ₓ systems are type-II superconductors. osti.gov The critical temperatures in these alloys vary significantly with composition. For the (ScZrNb)₀.₆₅[RhPd]₀.₃₅ HEA, a Tc of approximately 9.3 K has been reported, which is among the highest for this class of materials. osti.gov The presence of niobium appears to have a beneficial effect on Tc, though niobium-free variants can also be superconducting, confirming that the phenomenon is an intrinsic property of the alloy system. osti.gov The investigation into these complex alloys demonstrates that the combination of scandium and rhodium within a multicomponent system can support robust superconductivity.
Below is an interactive data table summarizing the superconducting properties of representative Sc-Rh-based high-entropy alloys.
| Alloy System | Example Composition | Crystal Structure | Max. Critical Temperature (Tc) (K) | Upper Critical Field μ₀H_c2(0) (T) | Reference |
|---|---|---|---|---|---|
| Sc–Zr–Nb–Rh–Pd | (ScZrNb)₀.₆₅[RhPd]₀.₃₅ | CsCl-type | ~9.3 | 10.7 | osti.gov |
| Sc–Zr–Nb–Ta–Rh–Pd | Data not specified | CsCl-type | 3.9 - 9.3 | ~10.7 | aps.org |
Systematic Studies on the Presence or Absence of Superconductivity in ScRh Stoichiometry
The presence of superconductivity in a binary intermetallic compound is highly sensitive to its precise stoichiometry. arxiv.org Minor deviations from the ideal atomic ratio can dramatically alter the electronic structure and lattice dynamics, leading to the suppression or complete absence of a superconducting state. arxiv.org For example, in the β-FeSe system, the highest Tc is observed in samples closest to the stoichiometric Fe₁.₀₁Se, while a slight increase in iron content to Fe₁.₀₃Se results in a non-superconducting material. arxiv.org
In the context of the rhodium-scandium system, while related high-entropy alloys containing both elements are known to be superconductors, systematic experimental and theoretical studies focusing specifically on the 1/1 stoichiometry of ScRh are not prominent in the reviewed literature. The absence of confirmed superconductivity in a specific compound in literature can imply several possibilities: the compound may be intrinsically non-superconducting down to the lowest temperatures measured, or it may not have been synthesized and tested for superconductivity under the appropriate conditions. aps.orgarxiv.orgaps.org
Thermodynamic Assessment and Phase Diagram Construction for Sc–rh System
Experimental Determination of Phase Equilibria
Experimental analysis is the cornerstone for accurately mapping a phase diagram. thermocalc.com Various techniques are employed to identify phase transition temperatures and to characterize the microstructures of the alloys. For the Sc-Rh system, methods such as differential thermal analysis, metallography, and resistometry are essential.
Differential Thermal Analysis (DTA) is a primary technique for detecting phase transitions that involve a change in enthalpy, such as melting, solidification, and solid-state transformations. wikipedia.orglibretexts.org In a DTA experiment, the material of interest and an inert reference material are heated or cooled under identical conditions. wikipedia.org The temperature difference between the sample and the reference is monitored. An endothermic or exothermic event in the sample, such as melting or crystallization, will appear as a peak on the DTA curve. wikipedia.org
The application of DTA allows for the precise determination of liquidus, solidus, eutectic, and peritectic reaction temperatures across the entire range of compositions in the Sc-Rh system. researchgate.netresearchgate.net These transition temperatures are critical data points for constructing the phase diagram. researchgate.net For instance, the melting point of the ScRh compound and the temperatures of eutectic reactions involving this phase are determined from the onset of the corresponding endothermic peaks upon heating.
Metallography involves the study of the microstructure of metallic alloys. rtilab.com This technique is vital for identifying the phases present at equilibrium at various temperatures and compositions. rtilab.comgetty.edu The process typically involves preparing a polished sample of the alloy, which is then etched with a chemical solution to reveal the different phases and grain boundaries. buehler.com
For the Sc-Rh system, samples of different compositions are synthesized, annealed at specific temperatures for a prolonged period to achieve equilibrium, and then quenched to preserve their high-temperature microstructure for room-temperature analysis. mdpi.com Microscopic examination, often using optical microscopy and scanning electron microscopy (SEM), allows for:
Phase Identification: Distinguishing between different solid phases, such as the ScRh intermetallic, and the terminal solid solutions of (Rh) and (Sc).
Compositional Analysis: When coupled with techniques like Energy-Dispersive X-ray Spectroscopy (EDS), the chemical composition of each phase can be determined.
Phase Boundary Determination: By analyzing a series of alloys with varying compositions annealed at the same temperature, the limits of the single-phase and two-phase regions can be accurately established.
Resistometry, or the measurement of electrical resistance as a function of temperature, is another sensitive method for detecting phase transitions. A change in the crystal structure or the number of phases present in an alloy typically leads to a distinct change in the slope of the resistance-temperature curve. This technique is particularly useful for delineating solid-state phase boundaries, which may not always be easily detectable by DTA.
In the context of the Sc-Rh system, resistometry can be used to confirm the temperatures of phase transformations identified by DTA and to refine the boundaries of the solid solution regions and the ScRh intermetallic phase field.
Computational Thermodynamics Approaches
Computational methods, particularly the CALPHAD methodology, are used to develop a thermodynamically consistent description of the Sc-Rh system. thermocalc.com This involves modeling the Gibbs free energy of each phase and optimizing the model parameters to fit the available experimental data. tecnologiammm.com.br
The CALPHAD (CALculation of PHAse Diagrams) approach is a powerful tool for modeling phase diagrams and thermodynamic properties of multicomponent systems. thermocalc.comtecnologiammm.com.brresearchgate.net The methodology involves several key steps:
Literature Review: A thorough collection of all available experimental data, including phase equilibria, crystallographic information, and thermochemical properties (e.g., enthalpies of formation, activities). thermocalc.com
Model Selection: Choosing appropriate mathematical models to represent the Gibbs free energy of each phase (solution phases and intermetallic compounds) as a function of temperature and composition. nih.gov
Parameter Optimization: The coefficients (parameters) in the Gibbs energy models are optimized by fitting them to the selected experimental data. thermocalc.com This process ensures that the calculated phase diagram and thermodynamic properties are consistent with the experimental evidence.
Database Creation: The resulting set of self-consistent thermodynamic parameters is stored in a database, which can then be used with software to calculate the phase diagram and various thermodynamic properties for any composition and temperature. nih.gov
For the Sc-Rh system, this approach allows for the interpolation and extrapolation of phase boundaries into regions where experimental data may be scarce. researchgate.net
The foundation of the CALPHAD approach is the mathematical description of the Gibbs free energy (G) for each phase. nih.govosti.gov
Solution Phases: The liquid, body-centered cubic (bcc), face-centered cubic (fcc), and hexagonal close-packed (hcp) solution phases are described using a substitutional solution model. Their Gibbs free energy is expressed as: GΦ = refGΦ + idealGΦ + exGΦ where:
refGΦ is the Gibbs energy of the mechanical mixture of the pure components in the structure of phase Φ.
idealGΦ is the ideal mixing entropy term.
exGΦ is the excess Gibbs energy of mixing, which accounts for non-ideal interactions between the components. This term is typically represented by a Redlich-Kister polynomial.
Intermetallic Compounds: The Rhodium-Scandium (1/1) compound, ScRh, is an intermetallic phase with a specific stoichiometry. It is often treated as a line compound or a phase with a narrow homogeneity range. Its Gibbs free energy of formation (ΔGf) is expressed relative to the pure elements (Sc and Rh) in their stable reference states. Computational studies based on first-principles (ab initio) calculations can provide theoretical values for the enthalpy of formation, which serve as a crucial input for the CALPHAD assessment. For ScRh, which crystallizes in the CsCl-type structure, the predicted formation energy is a key parameter in the Gibbs energy model. aps.org
The integration of experimental data with these thermodynamic models leads to a robust and self-consistent description of the Sc-Rh binary system, providing a solid foundation for materials design and the study of the ScRh compound.
Data Tables
Table 1: Crystallographic and Thermodynamic Data for Rhodium-Scandium (1/1)
| Compound | Formula | Crystal Structure | Space Group | Predicted Formation Energy (eV/atom) |
|---|---|---|---|---|
| Rhodium-scandium (1/1) | ScRh | CsCl-type (cubic) | Pm-3m | -0.672 materialsproject.org |
Assessment of Formation Enthalpy and Thermodynamic Stability
The thermodynamic stability of the Rhodium-Scandium (RhSc) intermetallic compound is primarily indicated by its significantly negative enthalpy of formation. Experimental measurements using direct synthesis calorimetry at 1473±2K have determined the standard enthalpy of formation for the RhSc alloy.
Detailed Research Findings:
The standard enthalpy of formation for the equiatomic RhSc compound has been reported as -94.5 ± 1.5 kJ/mol per gram-atom. For the compound RhSc, which contains two gram-atoms of elements, this value corresponds to -189.0 ± 3.0 kJ/mol . This highly exothermic value signifies a strong chemical affinity between rhodium and scandium, leading to the formation of a very stable compound. semanticscholar.org
The stability of intermetallic compounds with the CsCl-type crystal structure, such as RhSc, is a subject of extensive theoretical and experimental study. researchgate.net The negative enthalpy of formation is a key indicator of the thermodynamic driving force for the formation of the compound from its constituent elements. In the case of RhSc, this strong energetic preference for the ordered compound over the elemental solids suggests a high melting point and considerable stability at elevated temperatures, which is consistent with its observed congruent melting point of 1990 °C. researchgate.net
The thermodynamic stability of intermetallic compounds is crucial for their application in high-temperature structural materials, as it ensures the reliability and resistance to decomposition during use. wikipedia.org The significant negative enthalpy of formation of RhSc suggests its potential for such applications, provided other material properties are suitable.
Table 1: Standard Enthalpy of Formation for RhSc
| Compound | Formation Reaction | Standard Enthalpy of Formation (ΔHf°) |
|---|---|---|
| RhSc | Rh(s) + Sc(s) → RhSc(s) | -189.0 ± 3.0 kJ/mol |
Phase Diagram Development for Binary Rh–Sc and Relevant Ternary Systems (e.g., Sc-Rh-Ti, Sc-Rh-B, Sc-Rh-Pd)
The phase diagram of the binary Rhodium-Scandium system is complex, featuring several intermetallic compounds. The equiatomic RhSc phase is a prominent feature of this system.
Binary Rh–Sc System:
The Rh-Sc system has been investigated using various techniques, including metallography, X-ray diffraction, and differential thermal analysis. researchgate.net These studies have led to the construction of the constitutional diagram, which reveals the existence of multiple intermetallic phases.
The RhSc compound melts congruently at a high temperature of 1990 °C, indicating its exceptional thermal stability. It possesses a Cesium Chloride (CsCl)-type crystal structure. researchgate.net
Other intermetallic compounds identified in the Rh-Sc system include ScRh₃, Sc₂Rh, Sc₃Rh, and Sc₅₇Rh₁₃. Their formation and decomposition characteristics are summarized below:
ScRh₃ : Forms via a peritectic reaction at 1650 °C. researchgate.net
Sc₂Rh : Forms via a peritectic reaction at 1080 °C and decomposes through a solid-state reaction at 980 °C. researchgate.net
Sc₃Rh : Melts congruently at 1110 °C and decomposes through a solid-state reaction at 930 °C. researchgate.net
Sc₅₇Rh₁₃ : Melts congruently at 1150 °C. researchgate.net
The phase diagram also indicates the presence of four eutectic points and one eutectoid point, highlighting the intricate phase equilibria in this binary system. researchgate.net
Table 2: Intermetallic Phases in the Rhodium-Scandium Binary System
| Compound | Melting/Decomposition Temperature (°C) | Reaction Type |
|---|---|---|
| RhSc | 1990 | Congruent Melting |
| ScRh₃ | 1650 | Peritectic Formation |
| Sc₂Rh | 1080 (formation), 980 (decomposition) | Peritectic Formation, Solid-State Decomposition |
| Sc₃Rh | 1110 (melting), 930 (decomposition) | Congruent Melting, Solid-State Decomposition |
| Sc₅₇Rh₁₃ | 1150 | Congruent Melting |
Relevant Ternary Systems:
Sc-Rh-Ti: In the Scandium-Rhodium-Titanium ternary system, the intermetallic compounds ScRh and TiRh, which both possess the CsCl crystal structure, form an infinite series of solid solutions at subsolidus temperatures. semanticscholar.org This complete miscibility is due to their identical crystal structures and similar chemical properties of scandium and titanium. The substitution of titanium with scandium has been found to stabilize the high-temperature phase at room temperature. semanticscholar.org
Sc-Rh-B: Research into the Scandium-Rhodium-Boron system has led to the synthesis of a new ternary boride, Sc₄Rh₁₇B₁₂. This compound was synthesized by arc-melting the constituent elements followed by annealing. Its crystal structure was determined using single-crystal X-ray diffraction. semanticscholar.org
Sc-Rh-Pd: Despite searches of available literature, no specific experimental or theoretical data on the phase diagram of the Scandium-Rhodium-Palladium ternary system was found. Further research is required to characterize the phase equilibria in this system.
Advanced Characterization Techniques for Scrh Compound Studies
Advanced Spectroscopic Methods for Electronic and Local Structure Probing
Spectroscopic techniques are fundamental to understanding the electronic structure and local atomic arrangement of ScRh. studypug.combritannica.com These methods utilize electromagnetic radiation to probe the energy levels of electrons within the compound, offering insights into bonding, charge distribution, and the nature of the constituent atoms. britannica.comsydney.edu.au
Theoretical and experimental studies have been conducted to understand the electronic properties of ScRh, which crystallizes in the cubic CsCl structure. researchgate.net Self-consistent local density functional calculations using a modified Linear Muffin-Tin Orbital (LMTO) method have been employed to determine its electronic structure. researchgate.net These calculations provide detailed information on the energy bands, as well as the total and local partial densities of states (DOS). researchgate.net For ScRh, theoretical studies indicate that the major contribution to the density of states at the Fermi level comes from both the Scandium 3d and Rhodium 4d states. researchgate.net
Key spectroscopic techniques applicable to ScRh include:
X-ray Absorption Spectroscopy (XAS) : Techniques like X-ray Absorption Near Edge Structure (XANES) performed at the Rh and Sc L-edges can directly probe the unoccupied electronic states. researchgate.net High-energy-resolution fluorescence-detection XANES is particularly useful for examining the 4d orbitals of rhodium. researchgate.net
X-ray Photoelectron Spectroscopy (XPS) : XPS can be used to determine the elemental composition and chemical states of Rhodium and Scandium by measuring the kinetic energy of photo-emitted core-level electrons.
Nuclear Magnetic Resonance (NMR) Spectroscopy : While more common for liquids and organic molecules, solid-state NMR could provide information about the local environment of Sc and Rh nuclei, revealing details about atomic connectivity and ordering. britannica.comnih.gov
These methods, often used in conjunction with theoretical calculations like Density Functional Theory (DFT), provide a comprehensive picture of the electronic makeup of ScRh. rsc.org
Microscopic and Imaging Techniques for Microstructure and Defect Analysis
Scanning Electron Microscopy (SEM) : SEM is used to visualize the surface topography and morphology of ScRh samples. rssl.com It can reveal information about grain size, phase distribution, and the presence of micro-scale defects. rssl.comresearchgate.net When coupled with Energy Dispersive X-ray Spectroscopy (EDS) , SEM can also provide elemental mapping, confirming the stoichiometry and identifying any impurities or phase segregation. rssl.com
Transmission Electron Microscopy (TEM) and Scanning Transmission Electron Microscopy (STEM) : For higher-resolution analysis, TEM and STEM are employed. These techniques can image the material with atomic-level resolution, allowing for the direct visualization of the crystal lattice. Aberration-corrected STEM, in particular, is a powerful tool for identifying and characterizing various types of defects such as vacancies, interstitials, dislocations, and grain boundaries. aps.orgaps.orgresearchgate.net The ability to pinpoint these imperfections is critical, as they can disrupt the lattice and impact the material's conductivity and other properties. aps.org
The table below summarizes the application of these techniques in the study of intermetallic compounds like ScRh.
| Technique | Information Obtained | Relevance to ScRh |
| SEM | Surface topography, grain size and morphology | Characterizing the overall microstructure of synthesized ScRh alloys. |
| EDS | Elemental composition and distribution | Verifying the 1:1 stoichiometry and assessing the homogeneity of the compound. |
| STEM | Atomic-resolution imaging, identification of point defects, and extended defects. | Analyzing the crystal quality, and understanding how lattice imperfections might affect physical properties. aps.orgresearchgate.net |
Magnetic Characterization Techniques (e.g., Vibrating Sample Magnetometry)
Determining the magnetic properties of ScRh is crucial for its classification and potential applications. While many scandium compounds are non-magnetic, the introduction of a transition metal like rhodium necessitates experimental verification of its magnetic behavior. osti.gov
Vibrating Sample Magnetometry (VSM) is a primary technique used for this purpose. maragheh.ac.irtaylorandfrancis.com It operates by vibrating a sample in a uniform magnetic field and detecting the induced electrical signal in a set of pickup coils. measurlabs.comdexinmag.comneliti.com This signal is directly proportional to the magnetic moment of the sample. neliti.com By sweeping the external magnetic field, a VSM can generate a hysteresis loop, which provides key magnetic parameters. maragheh.ac.ir
For a compound like ScRh, VSM measurements would be used to determine:
Magnetic Susceptibility : To quantify whether the material is paramagnetic (weakly attracted to a magnetic field), diamagnetic (weakly repelled), or exhibits stronger forms of magnetism like ferromagnetism.
Magnetization vs. Field (M-H) Curves : To identify magnetic ordering. A linear response typically indicates paramagnetism or diamagnetism.
Magnetization vs. Temperature (M-T) Curves : To detect any magnetic phase transitions.
Studies on the related compound Sc4Rh17B12 have shown it to be a Pauli paramagnet, a type of temperature-independent paramagnetism often found in metals. researchgate.netresearchgate.net It is expected that VSM would be used to confirm a similar behavior in ScRh or to detect any other form of magnetic response.
| VSM Measurement Parameter | Property Determined | Significance for ScRh |
| Magnetic Moment | Strength of the sample's magnetic response | Fundamental measure of the material's magnetism. dexinmag.com |
| Hysteresis Loop | Saturation magnetization, remanence, coercivity | Identifies ferromagnetic or ferrimagnetic ordering (a loop would be present). maragheh.ac.ir |
| Magnetic Susceptibility | Type of magnetic behavior | Classifies ScRh as paramagnetic, diamagnetic, or another magnetic type. measurlabs.com |
Transport Property Measurements (e.g., Electrical Resistivity via Four-Probe Method)
Measuring the electrical transport properties of ScRh, specifically its electrical resistivity, is essential for understanding its electronic nature and classifying it as a metal, semiconductor, or insulator. The four-probe method is a standard and highly accurate technique for this measurement. amrita.edumgchemicals.com
This method involves placing four equally spaced, collinear probes on the surface of the sample. amrita.eduiitr.ac.in A constant current is passed through the two outer probes, while the voltage is measured across the two inner probes. iitr.ac.inpveducation.org The key advantage of this setup is that it eliminates the influence of contact resistance between the probes and the sample, which can lead to significant errors in simpler two-probe measurements. iitr.ac.in
The resistivity (ρ) can be calculated from the measured voltage (V), current (I), and geometric correction factors that depend on the probe spacing (s) and the sample dimensions. pveducation.orgossila.com By performing these measurements over a range of temperatures, one can determine the temperature dependence of resistivity. For a typical metal, resistivity decreases as the temperature is lowered. Studies on alloys in the ScRh–TiRh system have utilized resistometry to examine phase equilibria, and investigations into the related boride Sc4Rh17B12 found that it exhibits metal-like specific resistance. researchgate.netresearchgate.net Similar measurements on ScRh would clarify its conducting nature.
| Measurement Technique | Principle | Information Gained for ScRh |
| Four-Probe Method | A current is applied through two outer probes, and the voltage drop is measured across two inner probes. iitr.ac.in | Determines the electrical resistivity and its temperature dependence, indicating whether ScRh behaves as a metal or semiconductor. |
Theoretical Advancements and Future Research Directions for Scrh
Multi-Scale Modeling Approaches for Complex Materials Phenomena
While DFT is excellent for describing phenomena at the quantum and atomistic levels, many real-world material behaviors, such as plastic deformation, phase transformations, and fracture, span multiple length and time scales. mpg.de Multi-scale modeling addresses this challenge by linking models from different scales—from the electronic (DFT) and atomistic (Molecular Dynamics) to the mesoscopic (Phase Field) and macroscopic (Finite Element Analysis). e3s-conferences.orgmpg.de This hierarchical or concurrent approach allows for the simulation of complex phenomena that are computationally intractable for a single method to handle. hereon.de
For intermetallic compounds like ScRh, multi-scale modeling can provide critical insights. For example, related intermetallic systems like TiRh are known to undergo martensitic transformations, which are associated with shape memory effects. researchgate.net By substituting titanium with scandium, it is possible to influence these transformations. researchgate.net A multi-scale approach could be used to model the thermodynamics and kinetics of such phase transformations in the Rh-Sc system, predict the influence of alloying elements on transformation temperatures, and understand the resulting mechanical behavior. e3s-conferences.orghereon.de This would be invaluable for exploring the potential of ScRh-based alloys in applications like high-temperature actuators. researchgate.net
High-Throughput Computational Screening for Novel Rh-Sc-Based Materials Discovery
The combination of increased computing power and robust simulation methods like DFT has enabled the paradigm of high-throughput computational screening. rsc.orggatech.edu This approach involves systematically calculating the properties of a vast number of compounds within a large chemical space to identify candidates with desired characteristics. nih.gov This drastically accelerates the materials discovery process compared to traditional experimental trial-and-error methods. acs.orgacs.org
The rhodium-scandium system is known to form several stable intermetallic phases, including ScRh, ScRh₃, Sc₂Rh, and Sc₃Rh. researchgate.net This indicates a rich phase space ripe for exploration. A high-throughput screening approach could be applied to the ternary and quaternary systems based on Rh-Sc. By systematically substituting other elements onto the Rh or Sc sites in the crystal lattice and calculating properties such as formation energy (for stability), bandgap (for electronic applications), and elastic moduli (for mechanical strength), novel materials could be discovered. scispace.comwikipedia.org This computational-led discovery pipeline could efficiently identify new Rh-Sc-based compounds with potential for catalytic, electronic, or structural applications. rsc.orgnih.gov
Emerging Research Frontiers in Scandium–Rhodium Intermetallics
Building upon the foundational knowledge of the ScRh compound, several exciting research frontiers are emerging.
Catalysis: Intermetallic compounds present a unique class of catalytic materials due to their ordered atomic arrangements and distinct electronic structures, which can lead to enhanced activity and selectivity compared to elemental metals or random alloys. rsc.orgnih.govrsc.org Rhodium itself is a highly effective catalyst, particularly in automotive converters for reducing nitrogen oxides and in various chemical syntheses. acs.orgmdpi.com Investigating the catalytic properties of ScRh and other Rh-Sc intermetallics is a promising research direction. The specific arrangement of Rh and Sc atoms on the surface could offer unique active sites for reactions such as selective hydrogenation or oxidation. rsc.orgosti.gov
Shape Memory and High-Temperature Applications: The study of TiRh alloys, which show shape memory effects, suggests that scandium-containing variants could also possess interesting thermomechanical properties. researchgate.net Exploring the potential for martensitic transformations and associated shape memory or superelasticity in the ScRh system could lead to new materials for actuators and other smart devices, particularly for high-temperature environments given the high melting point of ScRh. researchgate.net
Advanced Electronic and Functional Materials: Scandium alloys are utilized in the electronics and spacecraft industries due to their structural and physical properties. researchgate.net The unique electronic structure of ScRh, with contributions from both constituent elements at the Fermi level, warrants further investigation for potential electronic or magnetic applications. researchgate.net Research could focus on tuning the electronic properties through alloying to create novel functional materials.
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic techniques are most effective for characterizing Rhodium-Scandium (1/1) complexes, and how should data interpretation be methodologically structured?
- Answer : Employ X-ray diffraction (XRD) to determine crystal structure and metal coordination geometry. Pair with X-ray absorption spectroscopy (XAS) to probe electronic states and bonding interactions between Rh and Sc. Nuclear magnetic resonance (NMR) can track ligand environments, but scandium's quadrupolar nature may require advanced techniques like solid-state NMR. Cross-validate data with elemental analysis and mass spectrometry. Ensure experimental protocols align with reproducibility guidelines, including detailed documentation of synthesis conditions and instrument calibration .
Q. What are the critical synthetic considerations for achieving a 1:1 Rh-Sc stoichiometry in bimetallic complexes?
- Answer : Control metal precursor ratios rigorously (e.g., RhCl₃·3H₂O and Sc(OTf)₃ in anhydrous conditions). Use chelating ligands (e.g., pincer or macrocyclic ligands) to preorganize the metal centers. Monitor reaction progress via in situ UV-Vis or IR spectroscopy to detect intermediate species. Post-synthesis, confirm stoichiometry through inductively coupled plasma mass spectrometry (ICP-MS) and single-crystal XRD. Adjust solvent polarity and temperature to favor heterobimetallic formation over homometallic byproducts .
Q. How should researchers design catalytic cycles for Rh-Sc systems to ensure reproducibility and mechanistic clarity?
- Answer : Map catalytic steps (oxidation states, ligand exchanges) using kinetic profiling (e.g., variable-temperature NMR) and isotopic labeling (e.g., deuterated substrates). Include control experiments to rule out homogeneous vs. heterogeneous pathways. Document catalyst loading, solvent effects, and ligand-to-metal ratios systematically. Use high-purity substrates to minimize side reactions. Report turnover numbers (TON) and frequencies (TOF) with error margins to highlight reproducibility .
Advanced Research Questions
Q. How can computational modeling resolve ambiguities in the proposed mechanisms of Rh-Sc-catalyzed C-H functionalization?
- Answer : Combine density functional theory (DFT) calculations with experimental kinetic isotope effects (KIE) to identify rate-determining steps. Model transition states to assess regioselectivity influenced by Sc’s Lewis acidity. Validate computational models against experimental data (e.g., Hammett plots for electronic effects). Use molecular dynamics simulations to study solvent interactions. Publish full computational parameters (basis sets, solvation models) to enable replication .
Q. What strategies address contradictions in reported catalytic efficiencies of Rh-Sc systems across substrate classes?
- Answer : Conduct substrate scope studies with controlled variables (e.g., directing group electronics, steric bulk). Use linear free-energy relationships (LFERs) to correlate substrate properties with catalytic outcomes. Perform meta-analyses of literature data to identify outliers (e.g., solvent polarity, counterion effects). Propose a unified model accounting for Sc’s role in stabilizing intermediates. For example:
Reference methodologies from systematic reviews and FINER criteria to prioritize hypotheses .
Q. How do electronic and steric modifications of supporting ligands impact Rh-Sc cooperativity in multi-step catalytic processes?
- Answer : Synthesize ligand libraries with tunable donor strengths (e.g., phosphines vs. N-heterocyclic carbenes). Use cyclic voltammetry to assess redox potentials and Sc’s influence on Rh’s electron density. Pair with XAS to track metal-ligand bond lengths during catalysis. Correlate ligand bulk (Tolman cone angles) with selectivity in C-H activation. Apply multivariate regression to decouple electronic and steric effects .
Methodological Frameworks
- Data Contradiction Analysis : Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize conflicting results for investigation. Use failure mode and effects analysis (FMEA) to identify experimental variables contributing to discrepancies .
- Experimental Design : Follow IMRAD structure (Introduction, Methods, Results, Discussion) to ensure clarity. Pre-register hypotheses and analytical plans to reduce bias .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
